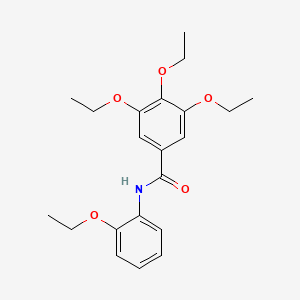

3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide

CAS No.:

Cat. No.: VC8519218

Molecular Formula: C21H27NO5

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H27NO5 |

|---|---|

| Molecular Weight | 373.4 g/mol |

| IUPAC Name | 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide |

| Standard InChI | InChI=1S/C21H27NO5/c1-5-24-17-12-10-9-11-16(17)22-21(23)15-13-18(25-6-2)20(27-8-4)19(14-15)26-7-3/h9-14H,5-8H2,1-4H3,(H,22,23) |

| Standard InChI Key | WDHSEIIZHZQVQQ-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |

| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

3,4,5-Triethoxy-N-(2-ethoxyphenyl)benzamide consists of a central benzamide core substituted with three ethoxy groups at the 3, 4, and 5 positions. The amide nitrogen is further linked to a 2-ethoxyphenylbenzotriazole group, introducing steric and electronic complexity. The SMILES notation (CCOc1ccc(cc1)n1nc2cc(C)c(cc2n1)NC(c1cc(c(c(c1)OCC)OCC)OCC)=O) confirms the presence of ethoxy (-OCH2CH3) and benzotriazole functionalities .

Physicochemical Properties

Key properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C28H32N4O5 |

| Molecular Weight | 504.59 g/mol |

| logP (Partition Coefficient) | 5.2858 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 8 |

| Polar Surface Area | 75.507 Ų |

| Solubility (logSw) | -5.289 |

The high logP value suggests strong lipid membrane permeability, while the low solubility (logSw = -5.289) indicates challenges in aqueous formulations .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step route:

-

Formation of 3,4,5-Triethoxybenzoic Acid: Ethylation of gallic acid using ethyl bromide in the presence of a base yields the triethoxy-substituted benzoic acid.

-

Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl2) produces 3,4,5-triethoxybenzoyl chloride.

-

Amide Coupling: Reacting the acid chloride with 2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-amine in dichloromethane (DCM) using triethylamine as a base forms the final product .

Industrial Considerations

Scale-up requires optimizing reaction conditions (e.g., temperature, solvent recovery) to enhance yield (>80%) and purity. Continuous flow reactors may mitigate exothermic risks during acid chloride formation .

Chemical Reactivity and Functional Transformations

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis: Concentrated HCl at reflux yields 3,4,5-triethoxybenzoic acid and 2-ethoxyphenylbenzotriazole amine.

-

Basic Hydrolysis: NaOH in ethanol generates the sodium salt of the carboxylic acid .

Ether Oxidation

Ethoxy groups are oxidized to ketones or carboxylic acids using strong oxidants like KMnO4 in acidic media. For example, oxidation of the 4-ethoxy substituent produces a ketone intermediate.

Substitution Reactions

Electrophilic aromatic substitution occurs at the benzotriazole ring’s ortho and para positions. Nitration with HNO3/H2SO4 introduces nitro groups, which can be reduced to amines for further derivatization .

Structural Analysis and Crystallography

X-Ray Diffraction Studies

While no crystallographic data exists for 3,4,5-triethoxy-N-(2-ethoxyphenyl)benzamide, related trimethoxy analogues exhibit planar benzamide cores with dihedral angles of 41.5° between aromatic rings. Ethoxy groups likely adopt similar torsional arrangements, with C-O-C-C angles near 103.9° for steric flexibility .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption at 1650 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (C-O ether stretch).

-

NMR: ¹H NMR signals at δ 1.2–1.4 ppm (ethoxy CH3), δ 3.4–4.1 ppm (OCH2), and δ 7.2–8.1 ppm (aromatic protons) .

Biological Activity and Applications

Material Science Applications

The benzotriazole moiety’s UV absorption (λmax ~340 nm) could be exploited in organic semiconductors or sunscreen additives. Stability under UV light remains unverified .

Research Gaps and Future Directions

-

Pharmacokinetic Studies: ADMET profiling is needed to assess oral bioavailability.

-

Crystallographic Data: Single-crystal X-ray analysis would clarify conformational preferences.

-

Biological Screening: Testing against cancer cell lines or microbial pathogens could reveal therapeutic utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume